2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one
Description
2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one is a cyclopentenone derivative characterized by a five-membered cyclic ketone backbone with ethyl and phenyl substituents at positions 2,3,4, and 5. Cyclopentenones are notable for their strained ring structure and reactivity, making them valuable intermediates in organic synthesis, particularly in Diels-Alder reactions and natural product synthesis .
Properties
CAS No. |
651303-34-3 |
|---|---|
Molecular Formula |
C21H22O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2,3-diethyl-4,5-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C21H22O/c1-3-17-18(4-2)21(22)20(16-13-9-6-10-14-16)19(17)15-11-7-5-8-12-15/h5-14,19-20H,3-4H2,1-2H3 |
InChI Key |
SJQUWJJRZNXQOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C(C1C2=CC=CC=C2)C3=CC=CC=C3)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diphenylethanone with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols.
Scientific Research Applications
2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- Ring Size: The target compound’s five-membered cyclopentenone ring (vs. six-membered cyclohexenones in ) introduces higher ring strain, increasing reactivity in cycloaddition reactions.
- Substituents: Ethyl and phenyl groups enhance steric bulk and π-conjugation compared to methyl or hydroxyl groups in analogs .
- Functional Diversity : Hydroxyl (in ) or pyrrolidinyl (in ) substituents alter polarity and hydrogen-bonding capacity, affecting solubility and biological activity.
Physical and Chemical Properties
Key Observations :
- Molecular Weight : The target compound’s phenyl and ethyl groups increase molecular weight significantly compared to methyl-substituted analogs .
- Reactivity: The cyclopentenone core in the target and analogs is more reactive than cyclohexenones due to ring strain. Phenyl groups may stabilize transition states via resonance in reactions like Diels-Alder.
- Solubility : Bulky hydrophobic substituents (ethyl, phenyl) likely reduce water solubility compared to hydroxyl-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
